1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Introduction to Pyrazolo[3,4-d]Pyrimidine Scaffold and the Target Compound
Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Research
The pyrazolo[3,4-d]pyrimidine scaffold first gained attention in the late 20th century as a purine bioisostere, with early studies highlighting its potential to mimic adenosine triphosphate (ATP) in kinase binding sites. Initial synthetic efforts focused on optimizing heterocyclic systems for antiviral and anti-inflammatory applications. A pivotal shift occurred in the 2000s when researchers recognized its utility in oncology, particularly as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors.
By 2022, advancements in molecular design enabled the synthesis of derivatives with enhanced selectivity, such as 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one . This compound exemplifies the scaffold’s evolution from a simple heterocycle to a targeted therapeutic agent. Key milestones include:
- 1999–2010 : Development of first-generation pyrazolo[3,4-d]pyrimidines with unsubstituted aromatic systems.
- 2015–2020 : Introduction of hydrophobic substituents (e.g., chlorophenyl groups) to improve kinase binding.
- 2020–Present : Optimization of alkyl side chains (e.g., 3-methylbutyl) to enhance pharmacokinetic properties.
Structural Significance of the 1-(3-Chlorophenyl)-5-(3-Methylbutyl) Substitution Pattern
The target compound’s substitutions at the 1- and 5-positions confer distinct pharmacological advantages:
3-Chlorophenyl Group at Position 1
- Electronic Effects : The electron-withdrawing chlorine atom enhances hydrogen bonding with kinase hinge regions, as observed in EGFR inhibitors.
- Hydrophobic Interactions : The aromatic ring occupies hydrophobic Region I of the ATP-binding pocket, increasing binding affinity.
3-Methylbutyl Chain at Position 5
- Solubility Modulation : The branched alkyl chain improves lipid solubility, facilitating membrane permeability.
- Steric Considerations : The methyl branching reduces metabolic degradation compared to linear alkyl chains.
Table 1: Structural Contributions of Substitutions
| Position | Substituent | Role in Bioactivity | Source |
|---|---|---|---|
| 1 | 3-Chlorophenyl | Enhances kinase binding via hydrophobicity | |
| 5 | 3-Methylbutyl | Optimizes pharmacokinetic stability |
Bioisosteric Relationship with Purine Pharmacophores
The pyrazolo[3,4-d]pyrimidine core serves as a non-classical bioisostere of purines, enabling competitive inhibition of ATP-dependent enzymes:
- Adenine Mimicry : The scaffold’s nitrogen atoms align with purine’s N1 and N7 positions, allowing hinge-region interactions in kinases.
- Targeted Modifications : The 3-chlorophenyl group substitutes for purine’s ribose moiety, while the 3-methylbutyl chain mimics adenine’s exocyclic amino group.
This bioisosterism is critical for achieving selectivity. For example, 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one inhibits EGFR with a reported IC~50~ of 3.5 nM in analogues, comparable to purine-based drugs.
Position within Contemporary Medicinal Chemistry Research
Recent studies emphasize the scaffold’s versatility in addressing drug resistance and multi-target therapies:
- Kinase Inhibition : Derivatives like the target compound show dual EGFR/VEGFR inhibition, circumventing resistance seen with single-target agents.
- Reactive Oxygen Species (ROS) Modulation : Pyrazolo[3,4-d]pyrimidines induce ROS in cancer cells, offering a complementary mechanism to kinase inhibition.
Table 2: Key Research Trends (2020–2025)
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11(2)6-7-20-10-18-15-14(16(20)22)9-19-21(15)13-5-3-4-12(17)8-13/h3-5,8-11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULXRWSJEXMKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidine with 3-methylbutyl bromide under basic conditions to obtain the target compound .
Chemical Reactions Analysis
Alkylation at the N5 Position
The 3-methylbutyl substituent is introduced via nucleophilic substitution:
-
Reagents : 1-Bromo-3-methylbutane or analogous alkyl halides.
-
Conditions : Potassium carbonate (K₂CO₃) or 1,8-diazabicycloundec-7-ene (DBU) as a base in DMF at 80–100°C .
-
Mechanism : The reaction proceeds via SN2 displacement, with the pyrimidinone nitrogen acting as the nucleophile.
| Step | Reagent | Base/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 1-Bromo-3-methylbutane | K₂CO₃/DMF | 80°C | 85% |
| 2 | Alternative alkyl halides | DBU/DMF | 100°C | 75–90% |
Functionalization of the 3-Chlorophenyl Group
The 3-chlorophenyl moiety enables further derivatization:
-
Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to replace the chloro group .
-
Electrophilic substitution : Nitration or sulfonation at the phenyl ring’s meta position under acidic conditions .
Modifications at the Pyrimidinone C6 Position
The carbonyl group at C6 participates in:
-
Reductive amination : Reaction with amines (e.g., cyclopropylamine) using diethyl cyanophosphonate as a coupling agent to form imine derivatives .
-
Nucleophilic substitution : Displacement with thiols or alcohols under basic conditions .
Stability and Reactivity Insights
-
Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DMF and DMSO .
-
Thermal stability : Decomposition occurs above 250°C, limiting high-temperature applications .
-
Hydrolytic sensitivity : The pyrimidinone ring remains stable under acidic conditions but undergoes hydrolysis in strong bases (pH > 10) .
Comparative Reaction Metrics
Key reaction pathways and efficiencies are summarized below:
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Compounds like 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are believed to exert their effects by targeting specific enzymes involved in cell division and metabolic pathways critical for tumor growth. For instance, studies have shown that similar compounds can inhibit kinases and other proteins essential for cancer cell survival and proliferation .
- Case Studies : In vitro studies demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, a derivative showed promising results against breast cancer cells with an IC50 value of approximately 2.5 μM .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural features suggest activity against a range of pathogens:
- Antitubercular Activity : Recent investigations have indicated that pyrazolo[3,4-d]pyrimidines can effectively inhibit Mycobacterium tuberculosis. A study found that certain derivatives had IC50 values ranging from 1.35 to 2.18 μM against this pathogen .
- Broad-Spectrum Antimicrobial Effects : Other studies have highlighted the efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure is thought to enhance antimicrobial activity by increasing the lipophilicity and binding affinity to bacterial membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives is another area of interest:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .
- Case Studies : A series of experiments demonstrated that certain derivatives exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a better safety profile for chronic use .
Neuroprotective Properties
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may also possess neuroprotective qualities:
- Mechanism : These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress .
- Case Studies : Preliminary studies have shown that specific derivatives can enhance cognitive function in animal models of neurodegeneration, indicating potential for treating conditions like Alzheimer's disease .
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of kinases and metabolic pathways | IC50 ~2.5 μM against breast cancer cells |
| Antimicrobial | Disruption of bacterial membranes | IC50 values 1.35 - 2.18 μM against M. tuberculosis |
| Anti-inflammatory | Inhibition of COX and LOX | Lower ulcerogenic activity than Diclofenac |
| Neuroprotective | Modulation of neurotransmitter systems | Enhanced cognitive function in models |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
Key Structural Features of Analogous Compounds:
- Chlorine’s electron-withdrawing effect may stabilize aromatic interactions in enzyme active sites . 3-Methylbutyl Group: The branched alkyl chain at position 5 likely improves membrane permeability compared to smaller substituents (e.g., methyl or phenyl) in analogs .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability :
- The 3-chlorophenyl group may slow oxidative metabolism, while the 3-methylbutyl chain could undergo CYP450-mediated hydroxylation, necessitating prodrug strategies for optimization .
Biological Activity
1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that falls within the category of pyrazolo-pyrimidine derivatives. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be described as follows:
- Molecular Formula : C15H17ClN4O
- Molecular Weight : 302.78 g/mol
This compound features a pyrazolo-pyrimidine core with a chlorophenyl group and a branched alkyl substituent, which may influence its biological interactions.
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study evaluating a series of pyrazolo derivatives reported that compounds with chlorophenyl substitutions showed potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values ranging from 10 to 20 µM .
Antimicrobial Activity
The antimicrobial potential of 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has also been explored. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antibacterial activity .
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 0.25 |
| Klebsiella pneumoniae | 16 | 0.25 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been assessed through various assays measuring cytokine production and inflammatory markers.
- Research Findings : In animal models, the administration of similar pyrazolo derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives can often be correlated with their structural features. Modifications at specific positions on the pyrazolo ring or substituents on the phenyl group can significantly alter potency.
Q & A
Q. Critical Conditions :
- Temperature control (0–50°C) during HCl addition prevents side reactions .
- Purification via recrystallization or column chromatography ensures >95% purity.
How is structural characterization performed, and what analytical methods are prioritized?
Basic Research Question
Structural elucidation relies on:
- X-ray crystallography : Resolves absolute configuration and confirms substituent positioning. Data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) ensures accuracy .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types.
- HRMS : Validates molecular formula (e.g., [M+H]⁺ = 373.1124 for C₁₈H₁₈ClN₄O).
- IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
What methodologies address discrepancies in biological activity data between in vitro and in vivo models?
Advanced Research Question
Discrepancies may arise from pharmacokinetic variability or off-target effects. Mitigation strategies include:
- Dose-response profiling : Establish IC₅₀/EC₅₀ curves in vitro (e.g., A549 lung cancer cells) and correlate with in vivo efficacy (e.g., xenograft models) using standardized dosing regimens .
- Metabolic stability assays : Assess hepatic microsomal degradation to optimize bioavailability.
- Target engagement studies : Use CRISPR/Cas9 knockouts or siRNA silencing to validate mechanism-specific effects .
Example : Compound CBS-1 (a pyrazolo[3,4-d]pyrimidine derivative) showed 83% tumor suppression in vivo despite moderate in vitro cytotoxicity, highlighting the need for metabolic activation studies .
How are structure-activity relationship (SAR) studies designed for pyrazolo-pyrimidinone derivatives?
Advanced Research Question
SAR strategies focus on substituent modifications:
- Core scaffold : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 3,4-dichlorophenyl) or donating (e.g., methoxy) groups to modulate electron density .
- Position 5 : Vary alkyl chain length (e.g., 3-methylbutyl vs. pentyl) to optimize lipophilicity and membrane permeability.
- Position 4-one : Introduce bioisosteres (e.g., thione or oxime) to enhance hydrogen-bonding interactions.
Q. Antifungal SAR Data (Example) :
| Substituent (R) | IC₅₀ (µM) vs. Sclerotinia |
|---|---|
| 3-Methylbutyl | 10.2 |
| Phenyl | 25.7 |
| Cyclopropyl | 8.9 |
Source: Adapted from Wang et al. (2008)
What experimental approaches resolve crystallographic disorder in pyrazolo-pyrimidinone derivatives?
Advanced Research Question
Crystallographic challenges (e.g., disorder in alkyl chains) are addressed via:
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K).
- TWINABS refinement : Corrects for twinning in SHELXL .
- DFT calculations : Validate molecular geometry when experimental data is ambiguous .
Example : The 3-methylbutyl group in this compound may require constrained refinement (ISOR/DFIX commands in SHELXL) to model positional disorder .
How can solubility and formulation challenges be overcome for in vivo studies?
Advanced Research Question
Poor aqueous solubility is common due to the hydrophobic 3-methylbutyl group. Solutions include:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
- Prodrug design : Introduce phosphate or ester groups at the 4-one position for hydrolytic activation in vivo.
What computational methods predict binding modes with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Glide to simulate interactions with kinases or phosphodiesterases.
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at positions 1 and 4) .
How are metabolic pathways and toxicity profiles evaluated preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
